molecular formula C10H13NO B3025517 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 866089-28-3

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

カタログ番号: B3025517
CAS番号: 866089-28-3
分子量: 163.22 g/mol
InChIキー: WILBVUMFTFLAHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a type of benzoxazine that has been studied for its biological activities . It has been used as an isostere of 2,2-dimethylchromans, which are known to be pancreatic β-cell KATP channel openers .


Synthesis Analysis

The synthesis of this compound involves the use of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . It has also been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoxazine ring with two methyl groups attached to the 2-position .


Chemical Reactions Analysis

The benzoxazines were found to be less active as inhibitors of the glucose-induced insulin release than their corresponding chromans . Some 4-arylureido-substituted benzoxazines exhibited more pronounced myorelaxant activity than their chroman counterparts .

科学的研究の応用

1. Pharmacological Potential

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been explored for their potential pharmacological applications. For instance, they have been studied as inhibitors of insulin release and as vascular smooth muscle relaxants. A specific study found that certain 4-phenylureido/thioureido-substituted benzoxazines showed less activity in inhibiting glucose-induced insulin release compared to their chroman counterparts. However, they exhibited pronounced myorelaxant activities, which are significant in vascular smooth muscle relaxation. This highlights their potential as calcium entry blockers in vascular smooth muscle cells (Pirotte et al., 2019).

2. Chemical Synthesis and Structural Studies

The chemical synthesis of benzoxazine derivatives is a critical area of research. For example, the synthesis of a pentacyclic condensation product from a specific benzoxazine carboxylic acid was achieved, demonstrating the versatility of these compounds in organic synthesis. The structural features of such derivatives are often confirmed using techniques like X-ray analysis (Ilaš et al., 2008).

3. Potassium Channel Activators

Research has identified that certain 3,4-dihydro-2H-1,4-benzoxazine derivatives can act as potent potassium channel activators. This finding is significant for developing new antihypertensive drugs. For example, a compound identified as YM934 exhibited a more potent oral antihypertensive effect than cromakalim in spontaneously hypertensive rats, indicating its potential in cardiovascular pharmacology (Matsumoto et al., 1996).

4. Material Science Applications

In the field of material science, benzoxazine-based phenolic resins have been studied for their reaction with carboxylic acids and phenols. The use of sebacic acid as a catalyst in the curing of these resins demonstrates the potential application of benzoxazines in polymer chemistry and material development (Dunkers & Ishida, 1999).

5. Crystal Structure and Electrochemical Properties

The influence of chemical functionalities on the crystal structures and electrochemical properties of dihydro-benzoxazine dimer derivatives has been explored. Understanding these properties is crucial for their application as chelating agents for various cations, which can have implications in fields like electrochemistry and material science (Suetrong et al., 2021).

生化学分析

Biochemical Properties

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine plays a significant role in biochemical reactions, particularly in its interaction with pancreatic β-cell KATP channels. These channels are crucial for regulating insulin release in response to glucose levels. The compound acts as an inhibitor of glucose-induced insulin release, although it is less active compared to its chroman counterparts . Additionally, this compound exhibits myorelaxant activity on vascular smooth muscle cells by behaving as a calcium entry blocker .

Cellular Effects

The effects of this compound on various cell types and cellular processes are noteworthy. In pancreatic β-cells, the compound inhibits glucose-induced insulin release, which can impact cell signaling pathways related to insulin secretion . In vascular smooth muscle cells, it acts as a calcium entry blocker, leading to muscle relaxation . These effects highlight the compound’s influence on cellular metabolism and gene expression related to insulin regulation and muscle contraction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the KATP channels in pancreatic β-cells, reducing insulin release in response to glucose . In vascular smooth muscle cells, the compound blocks calcium entry, which is essential for muscle contraction . These interactions underline the compound’s role in enzyme inhibition and modulation of cellular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the myorelaxant activity of the compound can be sustained over time, particularly in the presence of specific conditions such as precontracted rat aortic rings . Detailed information on its long-term stability and degradation in various settings is limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits insulin release and induces muscle relaxation without significant adverse effects . At higher doses, there may be potential toxic or adverse effects, although specific data on these effects are not extensively documented.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role in inhibiting KATP channels suggests its involvement in metabolic flux related to insulin secretion . Additionally, its myorelaxant activity indicates potential interactions with calcium channels and related metabolic processes in vascular smooth muscle cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit insulin release and induce muscle relaxation suggests its accumulation in pancreatic β-cells and vascular smooth muscle cells . Detailed studies on its transport mechanisms and distribution patterns are limited.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In pancreatic β-cells, the compound likely localizes to the KATP channels, inhibiting their activity and reducing insulin release . In vascular smooth muscle cells, it may localize to calcium channels, blocking calcium entry and inducing muscle relaxation

特性

IUPAC Name

2,2-dimethyl-3,4-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILBVUMFTFLAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC=CC=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866089-28-3
Record name 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of LAH (3.01 g, 79.10 mmol) in THF (80 mL) at 0° C. was added 2,2-dimethyl-4H-benzo[1,4]oxazin-3-one (7.00 g, 39.5 mmol) in portions and stirred the reaction mixture at 25° C. for 1 h and then 50° C. for 3 h. Reaction mixture was quenched by the addition cold saturated sodium sulfate solution and it was filtered through celite and extracted with DCM (100 mL×2), washed with brine (50 mL), dried over sodium sulfate, concentrated to give 2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine (6.09 g), which was used as such for the next reaction without purification
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。